molecular formula C18H25N3O6 B2697669 Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1235622-47-5

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2697669
CAS No.: 1235622-47-5
M. Wt: 379.413
InChI Key: SYODIJCVBBLADG-UHFFFAOYSA-N
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Description

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylate ester group, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylate ester group: This step involves esterification reactions, often using methanol and a suitable acid catalyst.

    Attachment of the dimethoxyphenyl moiety: This can be done through nucleophilic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like 2,4-dimethoxyaniline.

    Formation of the oxoacetamido linkage: This step involves the reaction of the intermediate with oxalyl chloride or similar reagents to introduce the oxoacetamido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: This compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. For example, it may inhibit or activate specific enzymes, alter receptor signaling, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-((2,4-dimethoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and compounds containing the dimethoxyphenyl moiety.

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Another compound with a dimethoxyphenyl group, known for its biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other research applications.

Properties

IUPAC Name

methyl 4-[[[2-(2,4-dimethoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6/c1-25-13-4-5-14(15(10-13)26-2)20-17(23)16(22)19-11-12-6-8-21(9-7-12)18(24)27-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYODIJCVBBLADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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